2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide
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Overview
Description
2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide is an organic compound that features a sulfanyl group attached to an aminophenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide typically involves the reaction of 2-aminobenzenethiol with 2,4-dibromo-6-methylphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The bromine atoms may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide
- 2-[(2-aminophenyl)sulfanyl]acetamide
- 2-[(2-aminophenyl)sulfanyl]-N-phenylacetamide
Uniqueness
2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide is unique due to the presence of two bromine atoms and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. These structural differences can lead to variations in binding affinity, selectivity, and overall efficacy in its applications .
Properties
Molecular Formula |
C15H14Br2N2OS |
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Molecular Weight |
430.2 g/mol |
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(2,4-dibromo-6-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14Br2N2OS/c1-9-6-10(16)7-11(17)15(9)19-14(20)8-21-13-5-3-2-4-12(13)18/h2-7H,8,18H2,1H3,(H,19,20) |
InChI Key |
UFZXMYCCMLVZDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CSC2=CC=CC=C2N)Br)Br |
Origin of Product |
United States |
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